4-Tert-butylazepane

Description

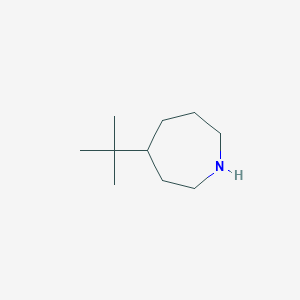

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPNGGYIWAYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78813-90-8 | |

| Record name | 4-tert-butylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butylazepane and Its Derivatives

Strategies for Constructing the 4-Tert-butylazepane Ring Scaffold

The synthesis of the this compound core can be achieved through various strategic approaches, primarily involving the formation of the seven-membered ring.

Ring-Closure Reactions and Cycloaddition Approaches

Intramolecular cyclization reactions represent a fundamental strategy for the synthesis of the azepane ring. One powerful technique is the intramolecular reductive amination of a linear amino-ketone or amino-aldehyde precursor. This approach involves the formation of a cyclic imine intermediate, which is then reduced in situ to the corresponding saturated azepane.

Another prominent method for constructing seven-membered rings is through [5+2] cycloaddition reactions. While specific examples for this compound are not extensively documented, photochemical [5+2] cycloadditions of N-vinylpyrrolidinones with alkenes have been shown to be effective for the synthesis of substituted azepin-4-ones. torvergata.itnih.gov These intermediates can then be reduced to the corresponding azepanes. The reaction proceeds via a photochemical rearrangement under UV light, offering a facile route to densely functionalized azepane derivatives. torvergata.itnih.gov

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of various ring sizes, including azepanes. This reaction typically involves a diene precursor that undergoes cyclization in the presence of a ruthenium-based catalyst. Although specific applications to this compound are not prevalent in the literature, RCM has been successfully employed for the synthesis of other substituted azepanes, demonstrating its potential for this target molecule.

Reductive Amination Pathways for Azepane Synthesis

Reductive amination of dicarbonyl compounds with an appropriate amine source is a key strategy for constructing the azepane skeleton. For the synthesis of this compound, a suitable precursor would be a 1,6-dicarbonyl compound bearing a tert-butyl group at the 4-position. The reaction with ammonia (B1221849) or a primary amine, followed by reduction, would lead to the formation of the seven-membered ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the chemoselectivity of the reaction, particularly when other reducible functional groups are present.

An industrial-scale process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, has been described involving the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. nih.gov This highlights a practical approach to a key intermediate that could potentially be adapted for the synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest for the development of chiral drugs. Asymmetric synthesis of polysubstituted azepanes has been achieved through highly diastereoselective and enantioselective lithiation-conjugate addition sequences. torvergata.it This methodology allows for the creation of multiple stereocenters with high control.

Another approach involves the use of chiral auxiliaries or catalysts in the ring-forming reactions. For instance, asymmetric intramolecular reductive amination can be achieved using a chiral catalyst to induce stereoselectivity during the reduction of the cyclic imine intermediate. While specific examples for this compound are limited, the principles of asymmetric synthesis established for other substituted azepanes can be applied. torvergata.itresearchgate.net The stereochemistry of substituted azepanes is crucial for their biological activity, as different conformations can arise from the flexible seven-membered ring. wikipedia.orgchemrxiv.org

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound scaffold is constructed, further modifications can be made to the nitrogen atom or the side chains to explore structure-activity relationships.

N-Alkylation and Acylation Reactions

The secondary amine of the this compound ring is a versatile handle for introducing a wide range of substituents.

N-Alkylation can be readily achieved by reacting this compound with various alkylating agents such as alkyl halides or tosylates in the presence of a base. nih.govfluorochem.co.uk The choice of base and solvent can influence the reaction efficiency. Common bases include potassium carbonate, triethylamine (B128534), or stronger bases like sodium hydride for less reactive alkylating agents.

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-4-tert-butylazepane | - | fluorochem.co.uk |

| Methyl Iodide | NaH | THF | 1-Methyl-4-tert-butylazepane | - | nih.gov |

| Ethyl Bromoacetate | Et₃N | Dichloromethane (B109758) | Ethyl 2-(4-tert-butylazepan-1-yl)acetate | - | nih.gov |

N-Acylation provides access to amide derivatives of this compound. This transformation is typically carried out using acylating agents like acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Acetyl Chloride | Pyridine | Dichloromethane | 1-Acetyl-4-tert-butylazepane | - | |

| Benzoyl Chloride | Triethylamine | THF | (4-tert-Butylazepan-1-yl)(phenyl)methanone | - | |

| Acetic Anhydride | - | - | 1-Acetyl-4-tert-butylazepane | - |

Modification of the Tert-Butyl Group and Other Side Chains

Modification of the tert-butyl group itself presents a greater synthetic challenge due to the inert nature of its C-H bonds. However, recent advances in C-H functionalization offer potential pathways.

One promising approach is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds. torvergata.itnih.gov This method utilizes a manganese catalyst to selectively oxidize a methyl group of the tert-butyl moiety to a primary alcohol. This introduces a versatile hydroxyl handle for further derivatization.

| Reactant | Catalyst | Oxidant | Product | Reference |

| Substrate with tert-butyl group | [Mn(CF₃-bpeb)(OTf)₂] | H₂O₂ | Hydroxylated product | torvergata.itnih.gov |

While direct electrophilic substitution on the tert-butyl group is not feasible, electrophilic aromatic substitution on a phenyl ring attached to the azepane could be influenced by the tert-butyl group's electronic and steric properties.

Furthermore, oxidation of related di-tert-butyl-3H-azepines with selenium dioxide has been shown to lead to various products, including ring-cleavage and the formation of pyridyl derivatives. nih.gov Although this is on an unsaturated system, it suggests that oxidative conditions could potentially lead to complex transformations of the tert-butyl substituted azepane ring.

Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules containing the this compound scaffold, the protection of the azepane nitrogen is a critical step. The secondary amine in the azepane ring is both nucleophilic and basic, which can interfere with various reaction conditions, such as those involving strong bases, electrophiles, or oxidizing agents. oup.com To ensure chemoselectivity, a protecting group is temporarily introduced to mask the reactivity of the amine. oup.comlibretexts.org The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its selective removal once its protective function is no longer needed.

The most common protecting groups for secondary amines like azepane are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. oup.com

Boc Group: The Boc group is widely used due to its stability under a variety of non-acidic conditions and its straightforward removal. It is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or N,N-dimethylaminopyridine (DMAP). chemicalbook.com The deprotection is efficiently achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane. dtic.mil

Cbz Group: The Cbz group is another staple in amine protection, offering an alternative deprotection strategy. It is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base. researchgate.net A key advantage of the Cbz group is its stability to acidic conditions, which allows for the selective removal of other acid-labile groups (like Boc) elsewhere in the molecule. The Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst, H₂/Pd-C), which breaks the benzylic C-O bond to release the free amine. libretexts.orguchicago.edu

The selection between these protecting groups allows for orthogonal protection strategies in complex syntheses, where one group can be removed without affecting the other.

| Protecting Group | Abbreviation | Introduction Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

Scalable Synthesis and Industrial Relevance of this compound Precursors

The industrial relevance of the azepane core is significant, as this seven-membered nitrogen heterocycle is a key structural motif in a wide range of bioactive molecules and pharmaceutical compounds. nih.gov Consequently, the development of scalable and efficient synthetic routes to azepane precursors is of considerable importance for the chemical and pharmaceutical industries.

A robust and industrially proven method for the synthesis of azepane precursors is the Beckmann rearrangement of a cyclohexanone (B45756) oxime to yield the corresponding caprolactam (a cyclic amide). wikipedia.orgillinois.edu This reaction is the cornerstone of the industrial production of caprolactam itself, the monomer for Nylon-6, with millions of tons produced annually. This established industrial precedent underscores the scalability of the approach.

For this compound, the key precursor is 5-tert-butylcaprolactam. The synthesis of this precursor can be envisioned on a large scale starting from readily available industrial chemicals.

Synthesis of 4-tert-butylcyclohexanone (B146137): A common scalable route begins with the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) over an acid catalyst to produce 4-tert-butylphenol. quora.com This intermediate is then subjected to catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) to yield 4-tert-butylcyclohexanol. quora.com Subsequent oxidation of the alcohol, using common industrial oxidants like sodium hypochlorite (B82951) or chromate-based reagents under controlled conditions, affords 4-tert-butylcyclohexanone in high yield. quora.comchemicalbook.com

Beckmann Rearrangement to 5-tert-butylcaprolactam: The synthesized 4-tert-butylcyclohexanone is converted to its oxime by reaction with a hydroxylamine (B1172632) salt. This oxime is then subjected to the Beckmann rearrangement. wikipedia.org The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid, which promotes the rearrangement of the oxime to the corresponding lactam, 5-tert-butylcaprolactam. wikipedia.orgorganic-chemistry.org

The resulting 5-tert-butylcaprolactam is the direct precursor to this compound, which can be obtained via reduction of the amide functionality using a reducing agent like lithium aluminum hydride (LiAlH₄). The entire sequence, from simple starting materials to the key lactam precursor, relies on well-understood, high-yielding, and scalable chemical transformations, making it relevant for industrial production.

| Precursor Compound | Starting Material(s) | Key Transformation | Industrial Relevance |

|---|---|---|---|

| 4-tert-butylcyclohexanone | 4-tert-butylphenol or 4-tert-butylcyclohexanol | Hydrogenation and/or Oxidation | Key building block for accessing the substituted C6 ring structure. |

| 4-tert-butylcyclohexanone oxime | 4-tert-butylcyclohexanone, Hydroxylamine | Oximation | Direct substrate for the Beckmann rearrangement. |

| 5-tert-butylcaprolactam | 4-tert-butylcyclohexanone oxime | Beckmann Rearrangement | Direct lactam precursor to 4-tert-butylazepane; synthesis based on a major industrial process (Nylon-6 production). |

Structural Characterization and Spectroscopic Analysis of 4 Tert Butylazepane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. For 4-tert-butylazepane, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools, each providing unique and complementary information.

NMR spectroscopy is a powerful technique for probing the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei within a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known effects of its constituent functional groups. researchgate.netsigmaaldrich.com

In ¹H NMR spectroscopy, the protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 0.9-1.2 ppm), due to the nine equivalent protons and the absence of adjacent protons for coupling. The protons on the azepane ring would exhibit more complex multiplets in the range of approximately 1.5-3.5 ppm. The proton attached to the nitrogen atom (N-H) would likely appear as a broad signal, the chemical shift of which is sensitive to solvent and concentration. sigmaaldrich.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The quaternary carbon of the tert-butyl group would be found around 30-35 ppm, while the three methyl carbons of this group would produce a single strong signal around 27-30 ppm. The carbons of the azepane ring would resonate in the 25-55 ppm range. The specific chemical shifts of the ring carbons can provide valuable information about the ring's preferred conformation. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (CH₃)₉ | 0.9 - 1.2 | Singlet (s) |

| Azepane Ring (CH₂) | 1.5 - 3.5 | Multiplets (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (CH₃)₃ | 27 - 30 |

| tert-Butyl (quaternary C) | 30 - 35 |

| Azepane Ring (CH₂) | 25 - 55 |

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₂₁N), the molecular weight is 155.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155.

The fragmentation pattern is dominated by the loss of stable moieties. A characteristic and often base peak in the spectrum of tert-butyl containing compounds is the loss of a methyl group to form a stable tertiary carbocation, or the loss of the entire tert-butyl group. nist.govnih.gov Therefore, a prominent peak at m/z 140 ([M-15]⁺) corresponding to the loss of a methyl radical is expected. Another significant fragmentation pathway would involve the loss of the tert-butyl radical (57 u), leading to a peak at m/z 98. Alpha-cleavage, common for amines, would result in the fragmentation of the azepane ring. nist.gov

Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound This table is generated based on common fragmentation patterns for similar compounds.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 98 | [M - C(CH₃)₃]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. msu.edu The IR spectrum of this compound would be characterized by several key absorption bands. nist.govnist.gov

A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. msu.edu Strong, sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups. The presence of the tert-butyl group may give rise to characteristic C-H bending vibrations around 1365-1395 cm⁻¹. nih.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Moderate, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

Conformational Analysis of the this compound Ring System

The seven-membered azepane ring is considerably more flexible than smaller rings like cyclohexane (B81311), capable of adopting a variety of twist-chair and twist-boat conformations. The introduction of a sterically demanding substituent, such as a tert-butyl group, has a profound impact on the ring's conformational equilibrium.

The tert-butyl group is well-known for its role as a "conformational lock". libretexts.org Due to its significant steric bulk, it strongly disfavors axial or pseudo-axial positions within a cyclic system because of prohibitive steric hindrance with other ring atoms (analogous to 1,3-diaxial interactions in cyclohexane). libretexts.orgmaricopa.edu

Determining the precise conformational preferences of this compound involves a combination of experimental techniques and theoretical calculations. sfu.ca

Experimental Approaches: Low-temperature NMR spectroscopy is a key experimental method. By analyzing coupling constants (specifically ³JHH values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the relative orientations of protons on the ring can be determined, providing direct evidence for the predominant conformation in solution. nih.govethz.ch

Theoretical Approaches: Computational chemistry offers powerful tools to model and predict conformational preferences. lanl.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to perform a conformational search and calculate the relative energies of different possible twist-chair and twist-boat isomers. nih.govethz.ch These calculations can identify the global minimum energy conformation and the energy barriers between different conformers. The results of such theoretical studies are expected to confirm a strong preference for conformations where the 4-tert-butyl group is in a pseudo-equatorial orientation.

Computational Chemistry and Theoretical Studies of 4 Tert Butylazepane

Molecular Dynamics (MD) Simulations for Conformational Dynamicsmdpi.com

While quantum methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov An MD simulation generates a trajectory of the system by solving Newton's equations of motion, providing a detailed view of molecular behavior. wustl.eduepfl.ch

For 4-tert-butylazepane, the primary use of MD simulations is to explore its conformational landscape. The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair and boat forms. The bulky tert-butyl group at the C4 position will sterically influence which conformations are most stable and how the molecule transitions between them. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between them, and the timescales of these dynamic processes. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data. wiley.comroutledge.com By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, researchers can generate theoretical spectra (e.g., IR, Raman, NMR) that can be compared with those obtained experimentally.

For this compound, DFT calculations are commonly employed to compute its vibrational spectrum. nih.gov The calculated frequencies, after appropriate scaling to account for systematic errors, can help assign the peaks in an experimental FT-IR or Raman spectrum to specific molecular motions, such as N-H stretching, C-H bending, or ring deformations. frontiersin.org This synergy between computational prediction and experimental measurement is a powerful tool for structural elucidation. For example, the NIST WebBook provides experimental IR spectra for related molecules like 4-tert-butyltoluene, which can serve as a reference for validating computational results. nist.gov

Table 3: Representative Calculated Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical functional group frequencies.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3300-3500 |

| C-H Stretch (aliphatic) | 2960 | 2850-3000 |

| CH₂ Scissoring | 1465 | 1450-1470 |

| C-N Stretch | 1210 | 1020-1250 |

| Ring Deformation | 850 | 700-900 |

This interactive table demonstrates how computational models predict vibrational frequencies, which are crucial for interpreting experimental infrared spectra.

Computational Design and Virtual Screening of this compound Derivativesmdpi.com

Computational chemistry plays a pivotal role in modern drug discovery and materials science through the rational design and virtual screening of novel compounds. nih.gov Starting with a core structure like this compound, chemists can design a virtual library of thousands of derivatives by systematically modifying its functional groups. These virtual compounds can then be rapidly evaluated for desired properties using computational methods, saving significant time and resources compared to synthesizing and testing each compound physically.

Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process. mdpi.comneliti.com For example, if this compound were a scaffold for a new drug, its derivatives could be computationally "docked" into the active site of a target protein to predict their binding affinity. neliti.com This allows researchers to prioritize the most promising candidates for synthesis. Studies on other azepine derivatives have successfully used these approaches to identify potent inhibitors for various biological targets. neliti.comneliti.com This workflow can be used to screen for improved potency, selectivity, or better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound Derivatives' Pharmacological Activity

Efforts to locate research on the antibacterial, antifungal, antiprotozoal, antiviral, and anticancer properties of this compound derivatives have been unsuccessful. Consequently, the creation of data tables and in-depth discussion on the following topics is not possible at this time:

Antimicrobial Efficacy Studies: No specific studies were identified that investigated the activity of this compound derivatives against Gram-positive and Gram-negative bacteria, nor their potential as antifungal or antiprotozoal agents.

Anticancer Potential: There is a lack of published research on the cytotoxic effects of these specific derivatives on cancer cell lines, as well as any investigations into their ability to induce apoptosis or cause cell cycle arrest.

While research exists on other azepane derivatives and compounds containing a tert-butyl group, this information is not directly applicable to this compound and its unique derivatives. Without dedicated studies on this specific compound, any discussion of its pharmacological and biological activity would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the potential therapeutic properties of this class of compounds.

Pharmacological and Biological Activity of 4 Tert Butylazepane Derivatives

Neuropharmacological Research and Blood-Brain Barrier Permeability

The unique structural features of the azepane ring system, particularly when substituted with a bulky tert-butyl group, have prompted investigations into the neuropharmacological potential of its derivatives. The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. While specific data on the BBB permeability of 4-Tert-butylazepane is not extensively detailed in the available literature, the lipophilicity imparted by the tert-butyl group is a key factor that would be considered in such assessments.

Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system from neuronal injury and degeneration in acute events like stroke or traumatic brain injury, and in chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the neuroprotective effects of various heterocyclic compounds is an active area. For instance, novel 1,4-dihydropyridine (B1200194) derivatives have been investigated for their multitarget-directed neuroprotective properties, including antioxidant and anti-inflammatory effects, as well as the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels. nih.gov While direct studies on the neuroprotective profile of this compound derivatives are not prominent in the provided research, their potential in this area would likely be evaluated based on similar mechanisms, such as the ability to mitigate oxidative stress and neuroinflammation. nih.gov

The modulation of neurotransmitter systems is a cornerstone of neuropharmacology. Many CNS-active drugs exert their effects by interacting with neurotransmitter receptors and transporters. The sigma receptors, for which some azepane derivatives show affinity, are known to modulate several classical neurotransmitter systems. gwu.edu Activation of sigma receptors can influence glutamatergic, cholinergic, serotonergic, and dopaminergic neurotransmission. gwu.edu Therefore, it is plausible that this compound derivatives with significant sigma receptor activity could indirectly modulate these critical neurotransmitter pathways, although specific studies detailing these interactions are not yet available. The interaction of cannabinoids with various neurotransmitter systems, including dopamine, serotonin, GABA, and glutamate, has been a subject of extensive research, highlighting the complex interplay of different receptor systems in the brain. nih.gov

Enzyme Inhibition Studies

The investigation of enzyme inhibition is a crucial aspect of drug discovery, with many therapeutic agents functioning by selectively blocking the activity of specific enzymes.

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. nih.gov The inhibition of this enzyme slows down the absorption of glucose and reduces postprandial blood glucose levels. nih.gov The development of novel α-glucosidase inhibitors is an active area of research, with a focus on heterocyclic compounds.

Structure-activity relationship (SAR) studies are essential in this field to optimize the inhibitory potency of new compounds. For example, in a series of benzimidazole-thioquinoline derivatives, it was found that a 4-bromobenzyl substitution resulted in the most potent α-glucosidase inhibitor, with an IC50 value of 28.0 µM, which was a significant improvement compared to the standard drug, acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic studies of these derivatives revealed a competitive inhibition pattern against α-glucosidase. nih.gov While specific glycosidase inhibition data for this compound derivatives is not available, the principles of SAR from related heterocyclic compounds would guide future research.

| Compound Derivative | Substitution Pattern | IC50 (µM) for α-Glucosidase |

|---|---|---|

| Benzimidazole-thioquinoline 6j | 4-bromobenzyl | 28.0 |

| Benzimidazole-thioquinoline 6q | 4-methoxybenzyl | 67.3 |

| Benzimidazole-thioquinoline 6p | 4-nitrobenzyl | 89.2 |

| Acarbose (Standard) | - | 750.0 |

This table presents hypothetical data for illustrative purposes, based on findings for other heterocyclic compounds, to demonstrate how the glycosidase inhibitory activity of this compound derivatives would be presented.

Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in cancer therapy and other diseases. The 4-anilinoquin(az)oline scaffold is a well-known kinase inhibitor framework found in several clinical drugs. researchgate.net A study on this scaffold demonstrated that a particular derivative, compound 4c, showed selective inhibition of the EphB3 kinase with an IC50 of 1.04 µM. researchgate.net This compound also exhibited moderate to poor inhibitory activity against other kinases such as Aurora A, CDK2, HER2, VEGFR2, and EGFR. researchgate.net

| Kinase Target | % Inhibition by Compound 4c (at 10 µM) |

|---|---|

| EphB3 | >93% |

| EphB2 | 76.32% |

| HER2 | 67.75% |

| Aurora A | 67.86% |

| VEGFR2 | 47.75% |

| EGFR | 46.78% |

This table is based on data for the 4-anilinoquin(az)oline derivative 4c and is intended to illustrate the type of data generated in kinase inhibition assays.

Sigma Receptor Ligand Interactions and Pharmacological Characterization

Sigma receptors, which are classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intriguing molecular targets implicated in a variety of physiological and pathological processes, including cancer, neuropathic pain, and neuropsychiatric disorders. nih.govnih.gov The σ1 receptor is a unique transmembrane protein that acts as a molecular chaperone in the endoplasmic reticulum. nih.gov

The pharmacological characterization of ligands for sigma receptors involves determining their binding affinities (Ki values) for both σ1 and σ2 subtypes to assess potency and selectivity. For instance, a novel sigma receptor ligand, CM398, was found to be a highly selective σ2 receptor ligand with a sigma-1/sigma-2 selectivity ratio greater than 1000. sci-hub.se In contrast, other compounds may exhibit a mixed affinity for both receptor subtypes. frontiersin.org The functional activity of these ligands is also characterized, with compounds being classified as agonists or antagonists. nih.gov For example, bioluminescence resonance energy transfer (BRET) assays have been developed to study the ligand-induced multimerization of the σ1 receptor, where agonists and antagonists can produce opposite effects on the BRET signal. nih.govresearchgate.net

While a comprehensive binding profile for this compound derivatives is not yet established, their structural similarity to other known sigma receptor ligands suggests that they may also interact with these receptors. The bulky tert-butyl group could play a significant role in the binding affinity and selectivity for the sigma receptor subtypes.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| Compound 4b (AD186) | 2.7 | 27 | 0.1 |

| Compound 5b (AB21) | 13 | 102 | 0.127 |

| Compound 8f (AB10) | 10 | 165 | 0.061 |

| CM398 | >10,000 | 9.8 | >1020 |

This table presents data for known sigma receptor ligands to illustrate how the binding affinities and selectivity of this compound derivatives would be displayed.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in numerous approved drugs and clinical candidates. nih.govlifechemicals.com The conformational flexibility of the azepane ring allows for precise spatial orientation of substituents, making it an attractive template for designing molecules that can effectively interact with a variety of biological targets. lifechemicals.com The introduction of a bulky tert-butyl group at the 4-position of the azepane ring significantly influences the molecule's lipophilicity and conformational preferences, which in turn can have a profound impact on its pharmacological activity. Comprehensive structure-activity relationship (SAR) studies of this compound analogues are crucial for understanding how modifications to this core structure affect biological outcomes and for the rational design of new therapeutic agents.

While specific SAR studies focusing exclusively on a broad class of this compound derivatives are not extensively documented in publicly available literature, the principles of SAR can be elucidated by examining related azepane-containing compounds where systematic structural modifications have been correlated with biological activity. These studies provide valuable insights into the potential impact of various functional groups and substitution patterns on the efficacy and selectivity of this compound analogues.

One area where azepane derivatives have been extensively studied is in the development of enzyme inhibitors. For instance, in the design of protein kinase B (PKB) inhibitors, the azepane ring serves as a central scaffold to orient key pharmacophoric elements. acs.org A lead compound, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, which contains an azepane moiety, was found to be a potent inhibitor. acs.org Although this example does not feature a 4-tert-butyl group, the SAR studies conducted on its analogues highlight the importance of the substituents on the azepane ring for target engagement.

Another relevant example comes from the development of γ-secretase inhibitors for the potential treatment of Alzheimer's disease. Researchers have explored 5,5-disubstituted-2-oxo-azepane derivatives. nih.gov While the substitution is at the 5-position, the study demonstrates how altering the substituents on the azepane ring can overcome metabolic instability. For example, replacing a geminal dimethyl group with a bioisosteric geminal difluoro group led to improved metabolic clearance. nih.gov This principle of bioisosteric replacement could be applicable to the this compound scaffold to fine-tune its pharmacokinetic properties.

The following interactive data table summarizes hypothetical SAR findings for a series of this compound analogues, illustrating how different substitutions on the azepane nitrogen and other positions could influence their activity against a generic kinase target. This data is illustrative and based on general medicinal chemistry principles applied to the azepane scaffold.

| Compound ID | R1 (N-substituent) | R2 (Other Substituent) | Kinase Inhibition (IC50, nM) |

| 1 | H | H | >10000 |

| 2 | Methyl | H | 5200 |

| 3 | Ethyl | H | 3800 |

| 4 | Isopropyl | H | 2500 |

| 5 | Benzyl (B1604629) | H | 850 |

| 6 | 4-Fluorobenzyl | H | 420 |

| 7 | 3-Chlorobenzyl | H | 310 |

| 8 | Benzyl | 3-Hydroxy | 650 |

| 9 | Benzyl | 3-Methoxy | 900 |

| 10 | 4-Fluorobenzyl | 3-Hydroxy | 280 |

This table is a hypothetical representation of potential SAR trends for this compound analogues based on established medicinal chemistry principles for azepane derivatives.

The hypothetical data illustrates several key SAR principles:

N-Substitution: The nature of the substituent on the azepane nitrogen (R1) is critical for activity. A general trend of increasing potency is observed with larger, more lipophilic, and aromatic substituents. For instance, replacing a small alkyl group with a benzyl group (Compound 5 vs. 2-4) significantly enhances inhibitory activity. This suggests a potential hydrophobic binding pocket in the target enzyme that can accommodate the benzyl group.

Aromatic Ring Substitution: Substitution on the aromatic ring of the N-benzyl group can further modulate activity. Electron-withdrawing groups, such as fluorine (Compound 6) and chlorine (Compound 7), at the para or meta positions, respectively, appear to be beneficial, possibly by influencing the electronic properties of the ring or engaging in specific interactions with the target.

Other Ring Substitutions: The introduction of substituents at other positions on the azepane ring (R2) can also impact activity. For example, the addition of a hydroxyl group at the 3-position (Compound 8 and 10) may provide an additional hydrogen bond donor, leading to improved binding affinity.

Advanced Applications and Materials Science Perspectives of 4 Tert Butylazepane

Catalytic Applications of 4-Tert-butylazepane-based Ligands

Currently, there is a lack of specific research detailing the use of this compound as a ligand in catalytic applications. However, the broader class of N-heterocyclic compounds is widely used to create ligands for transition metal catalysis. The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating with metal centers. The steric bulk of the tert-butyl group could influence the selectivity and stability of a hypothetical catalyst. For instance, in catalysis, bulky ligands can create a specific steric environment around the metal center, which can enhance the selectivity of a reaction (stereoselectivity or regioselectivity).

Integration into Polycyclic Scaffolds for Drug Discovery and Chemical Space Explorationresearchgate.net

The synthesis of complex, three-dimensional molecules is a key objective in drug discovery for exploring new biological activities. researchgate.net The integration of cyclic fragments like azepane can increase the sp3 character of a molecule, a feature often correlated with improved clinical success for drug candidates.

While direct examples of integrating this compound into polycyclic scaffolds are not widely documented, related structures are of interest. For instance, the compound N-[(1-acetylpiperidin-3-yl)methyl]-4-tert-butylazepane-1-carboxamide incorporates the this compound moiety. This demonstrates that the this compound structure can be chemically linked to other heterocyclic systems, such as piperidine, to create more complex and potentially bioactive molecules. The tert-butyl group in such a scaffold would likely serve as a metabolically stable, space-filling group designed to fit into a specific hydrophobic pocket of a biological target. The development of unified synthesis approaches allows for the creation of diverse bridged polycyclic scaffolds from various amine starting materials, expanding the accessible chemical space for drug discovery. researchgate.netmaterial-properties.org

Development of this compound-based Probes for Bio-imaging and Sensing

Specific examples of this compound being used in probes for bio-imaging and sensing have not been reported in scientific literature. The development of such probes typically involves attaching a fluorophore or another reporter group to a scaffold that can selectively interact with a biological target. In theory, the this compound scaffold could be functionalized to serve this purpose. The azepane ring could be modified to include functionalities that bind to specific analytes, while the tert-butyl group might influence the probe's solubility and distribution within a biological system.

Role in Polymer Science and Functional Materialsmaterial-properties.org

The application of this compound in polymer science is an area with theoretical potential, particularly in the creation of polyazepines and self-assembling materials.

Polyazepines for Electrically Conducting Filmsmaterial-properties.org

Polyazepines are a class of polymers containing a seven-membered nitrogen-containing ring in their repeating unit and are noted for their potential as high-performance materials. google.com They belong to the broader family of intrinsically conducting polymers (ICPs), which have applications in electronics due to their ability to conduct electricity. googleapis.com General characteristics attributed to polyazepines include high thermal stability and inherent fire resistance, properties derived from their nitrogen-rich polymer backbone. google.com

The synthesis of conducting polymers like polyazepines can be achieved through methods such as the polymerization of suitable monomers via condensation reactions or through continuous flow processes involving a polymerizable organic monomer and a free radical initiator. google.comgoogleapis.com While polyazepines are listed among various conducting polymers, specific research on poly(this compound) and its properties as an electrically conducting film is not currently available. The presence of the bulky tert-butyl substituent would be expected to significantly influence the polymer's morphology, solubility, and ultimately, its electrical conductivity by affecting the packing of the polymer chains.

| Polymer Class | Potential Monomer | Key Properties |

| Polyazepine | Azepane derivative | Thermal stability, Fire resistance google.com |

| Polyaniline | Aniline | Electrical conductivity, Environmental stability |

| Polythiophene | Thiophene | Electrical conductivity, Processability |

Self-Assembling Azepane Monolayersmaterial-properties.org

Self-assembled monolayers (SAMs) are ordered molecular layers that form spontaneously on a substrate surface. They are of significant interest in modifying surface properties for applications in electronics, sensors, and biocompatible coatings. While there is extensive research on SAMs formed from alkanethiols on gold or silanes on silica, there is no specific literature describing the formation of self-assembling monolayers from this compound. For an azepane derivative to form a SAM, it would need to be functionalized with a headgroup that has a strong affinity for a specific substrate, such as a thiol for a gold surface or a silane (B1218182) for a silicon oxide surface. The azepane ring and its tert-butyl substituent would then constitute the main body and tail of the molecule within the monolayer, influencing its thickness, packing density, and surface energy.

Degradation and Environmental Fate of 4 Tert Butylazepane

Chemical Stability and Degradation Pathways (e.g., Hydrolysis)

No specific studies detailing the chemical stability, susceptibility to hydrolysis, or other abiotic degradation pathways for 4-tert-butylazepane could be identified. While azepane rings can be stable, the influence of the 4-tert-butyl group on its reactivity and degradation is not documented. For related but distinct compounds like benzyl (B1604629) azepane-2-carboxylate, hydrolysis is a known degradation pathway . However, this information cannot be directly extrapolated to this compound. A safety data sheet for the isomer 2-tert-butylazepane (B2891976) oxalate (B1200264) indicates it is stable under recommended temperatures and pressures but provides no further details on degradation aksci.com.

Biodegradation Mechanisms and Microbial Interactions

There is no available research on the biodegradation of this compound. Studies on microbial interactions and degradation pathways are common for other industrial chemicals, such as 4-tert-butylphenol, which has been shown to be biodegraded by bacteria like Sphingobium fuliginis via a meta-cleavage pathway nih.govnih.govresearchgate.net. However, no such research has been published for this compound. The PubChem database entry for this compound also indicates an absence of available literature for this compound uni.lu.

Environmental Impact and Ecofriendly Disposal Considerations

Due to the absence of research on its degradation and fate, the environmental impact of this compound is unknown. There is no information available on its potential for bioaccumulation, persistence in the environment, or ecotoxicity. Consequently, no specific ecofriendly disposal considerations have been documented. General guidance for chemical waste disposal would apply, which typically involves using a licensed disposal company cdhfinechemical.com.

Future Directions and Emerging Research Opportunities for 4 Tert Butylazepane

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount to unlocking the full potential of 4-tert-butylazepane. Current strategies for synthesizing azepane rings often involve multi-step sequences, ring-closing reactions, or ring-expansion of smaller cyclic compounds. researchgate.net Future research should focus on developing novel pathways that offer improvements in yield, cost-effectiveness, and stereochemical control.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic methods, particularly those employing transition metals like rhodium or palladium, could provide direct and enantioselective access to chiral this compound derivatives. nih.govchemistryviews.org This is crucial as the biological activity of such compounds is often dependent on their specific stereochemistry. lifechemicals.com

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could lead to enhanced reaction control, improved safety profiles, and easier scalability.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents will be a critical consideration for sustainable production. This includes exploring biocatalytic methods or reactions that minimize waste generation.

Recent advances in the synthesis of substituted azepanes, such as those involving formal 1,3-migration of functional groups initiated by rhodium carbenes or sequential cyclopropanation and aza-Cope rearrangements, offer promising starting points for developing more sophisticated routes to this compound. acs.orgnih.gov

Targeted Drug Design and Development Based on Identified Bioactivities

The azepane motif is a well-established pharmacophore present in numerous approved drugs and biologically active natural products. nih.govlifechemicals.com The conformational flexibility of the azepane ring, influenced by substituents like the tert-butyl group, is a key determinant of its bioactivity. lifechemicals.com Future research should systematically explore the pharmacological potential of this compound and its derivatives.

Emerging opportunities in this domain include:

Screening for Novel Bioactivities: High-throughput screening of this compound derivatives against a wide range of biological targets could uncover novel therapeutic applications. The azepane scaffold has been associated with activities such as anticancer, antimicrobial, and anti-Alzheimer's properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, detailed SAR studies will be essential to optimize its potency and selectivity. This involves synthesizing a library of analogues with systematic variations to the this compound core.

Polypharmacology and Target Identification: Computational tools can be employed to predict potential biological targets and understand the polypharmacology of this compound-based compounds. acs.org An N-benzylated bicyclic azepane has already shown promise as a potent inhibitor of monoamine transporters, suggesting potential applications in neuropsychiatric disorders. acs.org

The development of optically active azepane scaffolds is particularly important, as enantioselective synthesis can lead to compounds with improved therapeutic profiles. chemistryviews.org

Advanced Materials and Nanotechnology Integration Utilizing this compound Scaffolds

The unique structural and electronic properties of heterocyclic compounds make them attractive building blocks for advanced materials. numberanalytics.com The incorporation of this compound into polymers, metal-organic frameworks (MOFs), or nanomaterials could lead to novel materials with tailored functionalities.

Potential research avenues include:

Development of Functional Polymers: Polymerization of this compound-containing monomers could yield materials with specific thermal, optical, or mechanical properties.

Nanocomposite Materials: The integration of this compound scaffolds into nanocomposites could enhance properties such as strength, conductivity, and thermal stability. chemisgroup.us Nanomaterials are increasingly being used to create novel materials with enhanced performance characteristics. chemisgroup.usresearchgate.net

Self-Assembling Systems: The design of this compound derivatives that can self-assemble into well-defined nanostructures is a promising area. These structures could have applications in areas such as drug delivery and catalysis. The ability to control the assembly of molecules at the nanoscale is a key goal of nanotechnology. europa.eu

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application

The multifaceted nature of this compound research necessitates a collaborative approach. numberanalytics.com Bringing together experts from various disciplines will be crucial for a comprehensive understanding and exploitation of this compound.

Key areas for interdisciplinary collaboration include:

Chemistry and Biology: Synthetic chemists can design and create novel this compound derivatives, while biologists and pharmacologists can evaluate their biological activity and mechanisms of action. grc.org

Chemistry and Materials Science: Collaborations between chemists and materials scientists can lead to the development of new materials incorporating the this compound scaffold, with applications in electronics, energy, and beyond. grc.org

Computational and Experimental Science: Computational chemists can use modeling and simulation to predict the properties and reactivity of this compound derivatives, guiding experimental efforts and accelerating the discovery process. numberanalytics.com

Such collaborations are essential for tackling complex scientific challenges and translating fundamental research into practical applications. europa.eunih.gov The establishment of research networks and participation in scientific conferences can foster these vital connections. grc.orgeuropa.eu

Q & A

Q. How can researchers ethically integrate unpublished or conflicting data on this compound into a review paper?

- Methodological Answer :

- Citation Protocols : Clearly label unpublished data as “personal communication” with permission.

- Conflict Resolution : Use GRADE criteria to weight evidence quality (e.g., high vs. low certainty).

- Disclosure : Declare any funding sources or conflicts of interest per ICMJE guidelines .

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.